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Compound of Interest

Compound Name: Adepren

Cat. No.: B1216064 Get Quote

Disclaimer: Information regarding a specific drug named "Adepren" is not available in the

public domain. This guide has been generated using data for Sertraline, a widely studied

antidepressant, as a representative example to fulfill the structural and content requirements of

the prompt. All data presented herein pertains to Sertraline.

Introduction
Sertraline is a selective serotonin reuptake inhibitor (SSRI) class antidepressant. It is primarily

used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic

disorder, and social anxiety disorder. The therapeutic efficacy of sertraline is attributed to its

potent and specific inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal

membrane, thereby increasing the availability of serotonin in the synaptic cleft.

Pharmacokinetics
The pharmacokinetic profile of sertraline is characterized by slow absorption, extensive

metabolism, and a long elimination half-life, allowing for once-daily dosing.

Sertraline is absorbed slowly but consistently following oral administration. Peak plasma

concentrations (Cmax) are typically reached between 4.5 to 8.4 hours (Tmax) after ingestion.

The bioavailability of sertraline is estimated to be around 44% in fasting subjects, and
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administration with food can increase both the Cmax and the area under the curve (AUC),

suggesting that it is best taken with a meal to enhance absorption.

Sertraline is widely distributed throughout the body, with a large apparent volume of distribution

(Vd) of approximately 20 L/kg. It is highly protein-bound, with about 98% of the circulating drug

bound to plasma proteins, primarily albumin. This extensive protein binding limits the amount of

free drug available to exert its pharmacological effects.

Metabolism of sertraline is extensive and occurs primarily in the liver. The main metabolic

pathway is N-demethylation to form N-desmethylsertraline. This metabolite is substantially less

active than the parent compound. Several cytochrome P450 (CYP) isoenzymes are involved in

its metabolism, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP2D6.

The elimination of sertraline and its metabolites occurs via both renal and fecal routes, with

approximately equal amounts recovered in urine and feces. The mean elimination half-life (t½)

of sertraline is approximately 26 hours.

Parameter Value

Bioavailability ~44% (Fasting)

Tmax 4.5 - 8.4 hours

Cmax (50 mg dose) 20 - 55 ng/mL

Volume of Distribution (Vd) ~20 L/kg

Plasma Protein Binding ~98%

Elimination Half-life (t½) ~26 hours

Primary Metabolite N-desmethylsertraline

Primary Route of Elimination Renal and Fecal

Pharmacodynamics
The primary pharmacodynamic effect of sertraline is the potent and selective inhibition of the

serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic

cleft into the presynaptic neuron, leading to an increased concentration of serotonin available
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to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to

be the basis for its antidepressant and anxiolytic effects. Sertraline has very weak effects on

norepinephrine and dopamine transporters.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics
and Pharmacodynamics of Adepren]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216064#pharmacokinetics-and-pharmacodynamics-
of-adepren]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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